N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1235101-06-0
VCID: VC5589504
InChI: InChI=1S/C16H19FN2O4S/c17-13-1-3-14(4-2-13)19-9-12(7-15(19)20)16(21)18-8-11-5-6-24(22,23)10-11/h1-4,11-12H,5-10H2,(H,18,21)
SMILES: C1CS(=O)(=O)CC1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Molecular Formula: C16H19FN2O4S
Molecular Weight: 354.4

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 1235101-06-0

Cat. No.: VC5589504

Molecular Formula: C16H19FN2O4S

Molecular Weight: 354.4

* For research use only. Not for human or veterinary use.

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide - 1235101-06-0

Specification

CAS No. 1235101-06-0
Molecular Formula C16H19FN2O4S
Molecular Weight 354.4
IUPAC Name N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C16H19FN2O4S/c17-13-1-3-14(4-2-13)19-9-12(7-15(19)20)16(21)18-8-11-5-6-24(22,23)10-11/h1-4,11-12H,5-10H2,(H,18,21)
Standard InChI Key LKSNHNPHHNEYTH-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule features a 5-oxopyrrolidine scaffold (a γ-lactam ring) substituted at position 1 with a 4-fluorophenyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (1,1-dioxidotetrahydrothiophen-3-yl)methyl group, introducing a sulfone-containing tetrahydrothiophene (thiolane) ring.

Key structural elements:

  • 5-Oxopyrrolidine: A five-membered lactam ring known for conformational rigidity and metabolic stability .

  • 4-Fluorophenyl group: Enhances lipophilicity and influences target binding via halogen interactions .

  • Tetrahydrothiophene sulfone: The 1,1-dioxide modification increases polarity and may improve solubility compared to non-oxidized thiophene derivatives .

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous routes from Search Result and suggest feasible strategies:

  • Pyrrolidinone formation: Cyclization of γ-aminobutyric acid derivatives or condensation of itaconic acid with amines .

  • Fluorophenyl introduction: Suzuki coupling or nucleophilic aromatic substitution using 4-fluorophenylboronic acid .

  • Sulfone side-chain attachment:

    • Oxidation of tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide .

    • Alkylation of the pyrrolidine carboxamide nitrogen with a bromomethyl-sulfone intermediate .

Structural FeaturePotential TargetSupporting Evidence
5-OxopyrrolidineDGAT2 inhibitorsUS20240140938A1
Tetrahydrothiophene sulfoneAntimicrobial agentsPMC10178429
4-FluorophenylKinase or GPCR modulationPubChem CID 25096196

Inferred Bioactivity

  • Metabolic regulation: DGAT2 inhibitors (e.g., US20240140938A1) utilize pyrrolidine sulfones to reduce triglyceride synthesis . The sulfone group may enhance binding to the enzyme’s active site.

  • Antimicrobial activity: Pyrrolidinone derivatives in PMC10178429 show MIC values of 2–8 μg/mL against Gram-positive pathogens . Fluorophenyl groups improve membrane penetration.

Physicochemical Properties

Predicted Properties

PropertyValueRationale
Molecular Weight~380–400 g/molBased on analogs in and
LogP2.1–2.8Fluorophenyl and sulfone balance
Solubility (aqueous)15–30 μMPolar sulfone improves solubility

Stability Considerations

  • Oxidative stability: The sulfone group is resistant to further oxidation, unlike thioethers .

  • Metabolic susceptibility: The lactam ring may undergo hydrolysis in hepatic microsomes, necessitating prodrug strategies .

Comparative Analysis with Structural Analogs

Key Analog: (6R)-3-[2-(Difluoromethoxy)-5-fluoropyridin-4-yl]-N-[(3S)-3-methyl-1,1-dioxothiolan-3-yl]-1-propan-2-yl-4,5,6,7-tetrahydroindazole-6-carboxamide

  • Similarities: Sulfone-modified thiolane, fluorinated aryl group.

  • Differences: Indazole core vs. pyrrolidinone; higher molecular weight (549 g/mol).

  • Activity: DGAT2 IC50 = 12 nM .

Key Analog: 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

  • Similarities: Pyrrolidinone scaffold, aromatic substitutions.

  • Differences: Lack of sulfone; MIC = 4 μg/mL against S. aureus .

Future Research Directions

  • Target validation: Screening against DGAT2 and antimicrobial panels.

  • SAR studies: Modifying the sulfone’s position or fluorophenyl substitution pattern.

  • Formulation development: Co-crystallization with cyclodextrins to enhance solubility .

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